

Technical Guide: Physicochemical Properties of 6-Bromo-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromoindoline**

Cat. No.: **B1282224**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydro-1H-indole, also known as **6-bromoindoline**, is a halogenated derivative of indoline. The indole and indoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 6-position provides a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making this compound a key intermediate in the synthesis of potential therapeutic agents.^[1] A thorough understanding of its physical properties is essential for its effective use in laboratory synthesis, process development, and formulation studies. This guide provides a detailed overview of the known physical characteristics of 6-bromo-2,3-dihydro-1H-indole, outlines experimental protocols for their determination, and illustrates a key synthetic workflow.

Core Physical Properties

The physical properties of 6-bromo-2,3-dihydro-1H-indole are summarized below. It is noteworthy that while some experimental data is available, particularly for the hydrochloride salt, several properties of the free base are based on predictions and require experimental verification.

Property	Value	Source
Molecular Formula	C_8H_8BrN	PubChem
Molecular Weight	198.06 g/mol	PubChem[2]
Physical State	Brown oil	ChemicalBook[3]
Melting Point	Below room temperature (as it is an oil)	Inferred from physical state
Boiling Point	116-118 °C at 4 Torr (for hydrochloride salt)	ChemicalBook[3]
Density	$1.514 \pm 0.06 \text{ g/cm}^3$ (Predicted)	ChemicalBook[3]
pKa	4.28 ± 0.20 (Predicted)	ChemicalBook[3]
Mass Spectrometry	m/z 195.9/197.9 [M-H] ⁻	ChemicalBook[3]

Spectral Data

Detailed experimental spectral data for 6-bromo-2,3-dihydro-1H-indole is not readily available in the public domain. However, the expected spectral characteristics can be inferred from the known spectra of related compounds and general principles of spectroscopy.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the dihydropyrrole ring. The chemical shifts and coupling constants will be influenced by the bromine substituent and the amine group.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.

- Mass Spectrometry: The mass spectrum provides the mass-to-charge ratio of the molecule and its fragments. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ^{79}Br and ^{81}Br isotopes) for the molecular ion and bromine-containing fragments.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 6-bromo-2,3-dihydro-1H-indole are provided below. These are generalized procedures that can be adapted for this specific compound.

Determination of Melting Point (for solid derivatives)

Given that 6-bromo-2,3-dihydro-1H-indole is an oil, this protocol would apply to solid derivatives or its hydrochloride salt.

- Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Boiling Point

- Apparatus: A micro-boiling point apparatus or a distillation setup is used. For small quantities, a Thiele tube can be employed.
- Procedure: A small amount of the liquid is placed in a distillation flask with boiling chips. The apparatus is assembled for distillation. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and a steady condensation-vaporization equilibrium is achieved is recorded as the boiling point. For vacuum distillation,

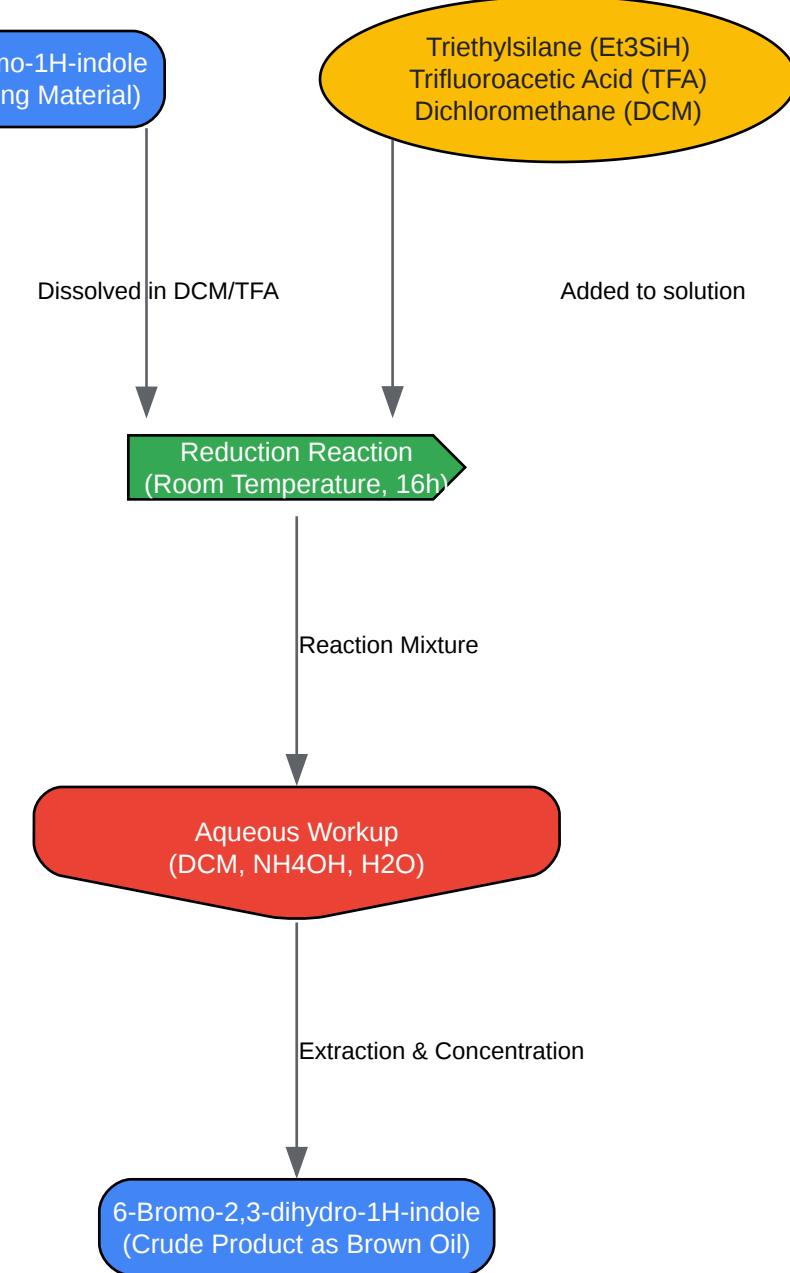
the pressure is reduced to the desired level (e.g., 4 Torr), and the temperature is recorded at this pressure.

- Data Recording: The observed boiling point and the corresponding pressure are recorded.

Determination of Solubility

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide) are chosen.
- Procedure (Qualitative): To approximately 1 mL of each solvent in a test tube, a small amount of 6-bromo-2,3-dihydro-1H-indole is added dropwise with agitation. The visual observation of whether the compound forms a homogeneous solution determines its solubility.
- Procedure (Quantitative): A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is removed by filtration or centrifugation. The concentration of the compound in the clear supernatant is then determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

Acquisition of Spectral Data


- NMR Spectroscopy (^1H and ^{13}C):
 - A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - The solution is transferred to an NMR tube.
 - The spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in ppm relative to a standard (e.g., tetramethylsilane).
- Infrared (IR) Spectroscopy:
 - For the neat oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Alternatively, an ATR-FTIR spectrometer can be used by placing a drop of the oil directly on the crystal.

- The spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber (cm^{-1}).
- Mass Spectrometry:
 - A dilute solution of the sample is introduced into the mass spectrometer.
 - The molecules are ionized (e.g., by electron impact or electrospray ionization).
 - The mass-to-charge ratios of the resulting ions are measured.

Synthetic Workflow

6-Bromo-2,3-dihydro-1H-indole is typically synthesized from 6-bromo-1H-indole. The following diagram illustrates a common synthetic route.

Synthesis of 6-Bromo-2,3-dihydro-1H-indole

[Click to download full resolution via product page](#)

Caption: A schematic overview of the synthesis of 6-bromo-2,3-dihydro-1H-indole.

Biological Context and Applications

While specific signaling pathways involving 6-bromo-2,3-dihydro-1H-indole are not extensively documented, brominated indoles as a class have been identified as ligands for the aryl

hydrocarbon receptor (AhR).[4] The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including xenobiotic metabolism and immune responses. The potential for 6-bromo-2,3-dihydro-1H-indole and its derivatives to modulate AhR signaling pathways presents an avenue for future research in areas such as toxicology and immunology.

Primarily, 6-bromo-2,3-dihydro-1H-indole serves as a versatile intermediate in drug discovery and development.[1] Its utility lies in the ability to introduce diverse functionalities at the bromine-substituted position, allowing for the synthesis of compound libraries for screening against various biological targets. This makes it a valuable tool for medicinal chemists in the lead optimization phase of drug development.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of 6-bromo-2,3-dihydro-1H-indole. While some experimental data is available, further characterization, particularly of the free base, is warranted to provide a more complete physicochemical profile. The provided experimental protocols offer a framework for obtaining this missing data. The synthetic utility of this compound, coupled with the potential biological activity of the broader class of brominated indoles, underscores its importance for researchers in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE CAS#: 63839-24-7 [chemicalbook.com]

- 4. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 6-Bromo-2,3-dihydro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282224#physical-properties-of-6-bromo-2-3-dihydro-1h-indole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com